molecular formula C8H10N2O2 B3001430 2-Amino-2-(3-aminophenyl)acetic acid CAS No. 90271-39-9

2-Amino-2-(3-aminophenyl)acetic acid

Cat. No.: B3001430
CAS No.: 90271-39-9
M. Wt: 166.18
InChI Key: UCGZNHXYVJOCMV-UHFFFAOYSA-N
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Description

2-Amino-2-(3-aminophenyl)acetic acid is an organic compound with the molecular formula C8H10N2O2 It is a derivative of phenylacetic acid, characterized by the presence of two amino groups attached to the phenyl and acetic acid moieties

Biochemical Analysis

Temporal Effects in Laboratory Settings

It is known that the compound has a melting point of 123-127 °C and is light sensitive .

Dosage Effects in Animal Models

The effects of varying dosages of 2-Amino-2-(3-aminophenyl)acetic acid in animal models have not been extensively studied. It is known that the compound has a hazard classification of Acute Tox. 4 Oral - Eye Irrit. 2 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(3-aminophenyl)acetic acid typically involves the reduction of nitro derivatives or the use of amino-protecting groups followed by deprotection. One common method includes the reduction of 3-nitrophenylacetic acid using hydrogenation in the presence of a catalyst such as palladium on carbon. The reaction is carried out under mild conditions to avoid over-reduction and to ensure high yield and purity of the product .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrogenation reactors with continuous monitoring of reaction parameters such as temperature, pressure, and hydrogen flow rate. The use of advanced purification techniques, including crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(3-aminophenyl)acetic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-2-(3-aminophenyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in the production of pharmaceuticals.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials

Comparison with Similar Compounds

  • 2-Aminophenylacetic acid
  • 4-Aminophenylacetic acid
  • 2-Amino-2-phenylacetic acid

Comparison: 2-Amino-2-(3-aminophenyl)acetic acid is unique due to the presence of two amino groups, which confer distinct chemical reactivity and biological activity compared to its analogs. For instance, 2-Aminophenylacetic acid has only one amino group, limiting its potential interactions and applications. The additional amino group in this compound enhances its ability to participate in a broader range of chemical reactions and biological processes .

Properties

IUPAC Name

2-amino-2-(3-aminophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7H,9-10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCGZNHXYVJOCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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